Propargyl-PEG4-sulfonic acid
Overview
Description
Propargyl-PEG4-sulfonic acid is a PEG-based linker that can be used in the synthesis of reagents . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group in Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-sulfonic acid is C11H20O7S . It contains a propargyl group and a sulfonic acid . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-sulfonic acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key part of the synthesis process of Propargyl-PEG4-sulfonic acid .Physical And Chemical Properties Analysis
Propargyl-PEG4-sulfonic acid is a PEG derivative containing a propargyl group and a sulfonic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
- Field : Organic Chemistry
- Application : Propargyl-PEG4-sulfonic acid is used as a synthetic intermediate and building block in the synthesis of propargyl derivatives . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Field : Polymer Chemistry
- Application : Propargyl-PEG4-sulfonic acid is used in the synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) (PEG) . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .
- Method : The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .
- Results : Novel propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups were synthesized with simplicity yet high efficiency .
- Field : Biochemistry
- Application : Propargyl-PEG4-sulfonic acid can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
- Method : The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : This method provides a stable and efficient way to create bioconjugates for various applications in chemical biology and medicinal chemistry .
Synthesis of Propargyl Derivatives
Synthesis of Heterobifunctional Poly (ethylene glycol)
Bioconjugation
- Field : Biochemistry
- Application : Propargyl-PEG4-sulfonic acid can be used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting ADCs can selectively bind to cancer cells and deliver a cytotoxic drug, which can lead to targeted cell death .
- Field : Medicinal Chemistry
- Application : Propargyl-PEG4-sulfonic acid is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting PROTACs can selectively degrade target proteins, which can be useful for the treatment of diseases such as cancer .
- Field : Biomedical Research
- Application : Propargyl-PEG4-sulfonic acid is used in the development of PEG-based bioconjugates . These bioconjugates can be used for various biomedical applications, including drug delivery and imaging .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting PEG-based bioconjugates can improve the solubility, stability, and bioavailability of drugs, and can also be used for targeted delivery .
Antibody-Drug Conjugates (ADCs) Synthesis
Proteolysis-Targeting Chimeras (PROTACs) Synthesis
PEG-Based Bioconjugates Development
- Field : Biomedical Engineering
- Application : Propargyl-PEG4-sulfonic acid can be used in the development of drug delivery systems . These systems can improve the solubility, stability, and bioavailability of drugs .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting drug delivery systems can enhance the therapeutic efficacy and reduce the side effects of drugs .
- Field : Medical Imaging
- Application : Propargyl-PEG4-sulfonic acid can be used in the synthesis of imaging agents . These agents can be used for various imaging techniques, such as magnetic resonance imaging (MRI), computed tomography (CT), and positron emission tomography (PET) .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting imaging agents can improve the quality of images and provide more accurate diagnostic information .
- Field : Biosensors
- Application : Propargyl-PEG4-sulfonic acid can be used in the development of biosensors . These sensors can detect biological molecules and provide quantitative analytical information .
- Method : The propargyl group of Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
- Results : The resulting biosensors can provide sensitive and selective detection of biological molecules .
Drug Delivery Systems
Imaging Agents
Biosensors
Safety And Hazards
Future Directions
Propargyl-PEG4-sulfonic acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This opens up new possibilities for its use in a variety of biomedical applications .
properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYOZNIORDONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250516 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-sulfonic acid | |
CAS RN |
1817735-29-7 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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